molecular formula C13H10O4 B8326356 5-(2-Methylbenzoyl)-2-furoic acid

5-(2-Methylbenzoyl)-2-furoic acid

Cat. No.: B8326356
M. Wt: 230.22 g/mol
InChI Key: TWUDOTWQIDNKGO-UHFFFAOYSA-N
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Description

5-(2-Methylbenzoyl)-2-furoic acid is a substituted furoic acid derivative featuring a furan ring with a carboxylic acid group at position 2 and a 2-methylbenzoyl substituent at position 5. The methylbenzoyl group introduces steric bulk and electron-donating effects due to the methyl moiety, distinguishing it from other furoic acid analogs.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

5-(2-methylbenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H10O4/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(17-10)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

TWUDOTWQIDNKGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TOFA (5-(Tetradecyloxy)-2-Furoic Acid)

  • Structure : A long tetradecyloxy chain at position 5.
  • Mechanism : Inhibits acetyl-CoA carboxylase (ACC1), a rate-limiting enzyme in fatty acid synthesis. TOFA forms a CoA ester (TOFyl-CoA), which directly inhibits ACC1, reducing malonyl-CoA levels and suppressing lipogenesis .
  • Biological Impact : Reduces lipid accumulation, inhibits rotavirus replication, and synergizes with FASN inhibitors (e.g., C75) .
  • Contrast with Target Compound : The tetradecyloxy chain enhances lipophilicity, promoting membrane interaction, whereas the aromatic 2-methylbenzoyl group in 5-(2-methylbenzoyl)-2-furoic acid may favor protein-binding via π-π interactions.

5-(4-Nitrophenyl)-2-Furoic Acid

  • Structure : Nitro group at position 4 of the phenyl ring.
  • Properties : The electron-withdrawing nitro group increases acidity (pKa ~3.5) compared to electron-donating substituents. This compound is a precursor for carbamate derivatives (e.g., t-butyl carbamate 75h) .
  • Contrast : Nitro groups enhance reactivity in electrophilic substitutions, whereas the methylbenzoyl group in the target compound may improve metabolic stability.

5-(2-Thienyl)-2-Furoic Acid

  • Structure : Thiophene substituent at position 5.
  • Molecular weight: 194.21 g/mol .
  • Contrast : Thiophene’s smaller size and polarizability compared to 2-methylbenzoyl may reduce steric hindrance but limit aromatic stacking interactions.
Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Key Properties
This compound 2-Methylbenzoyl ~246.25* High lipophilicity, electron-donating effects
TOFA Tetradecyloxy 368.52 Extremely lipophilic, ACC1 inhibition
5-(4-Nitrophenyl)-2-furoic acid 4-Nitrophenyl 233.18 Electron-withdrawing, acidic
5-(2-Methoxyphenyl)-2-furoic acid 2-Methoxyphenyl 218.21 Moderate lipophilicity, O-methyl resonance

*Calculated based on similar structures.

  • Lipophilicity : TOFA’s long alkyl chain confers the highest logP (~8), while this compound likely has intermediate lipophilicity (logP ~3–4) due to the aromatic substituent.
  • Acidity : Electron-withdrawing groups (e.g., nitro) lower pKa (e.g., ~3.5 for 5-(4-nitrophenyl)-2-furoic acid), whereas electron-donating groups (methyl, methoxy) raise pKa (~4.5–5.0) .
Pharmacokinetic Considerations
  • TOFA : High lipophilicity limits aqueous solubility but enhances cellular uptake; metabolized to TOFyl-CoA in cells .
  • This compound : The methyl group may slow oxidative metabolism compared to unsubstituted benzoyl analogs, improving bioavailability.

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